molecular formula C17H14N2O3 B3054832 4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide CAS No. 62096-74-6

4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B3054832
CAS No.: 62096-74-6
M. Wt: 294.3 g/mol
InChI Key: JMYZCWGLUMRFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is an organic compound with the molecular formula C₁₇H₁₄N₂O₃ It features a benzamide core substituted with a methoxy group and an oxazole ring, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a nitrile and an aldehyde, under acidic or basic conditions.

    Substitution Reactions: The phenyl group is introduced via a substitution reaction, often using a halogenated precursor and a phenylating agent.

    Formation of Benzamide: The benzamide core is formed by reacting an amine with a benzoyl chloride derivative in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide undergoes several types of chemical reactions:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The oxazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and phenylating agents in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide.

    Reduction: Formation of 4-methoxy-N-(3-phenyl-1,2-diaminobenzamide).

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors, which can lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets. The oxazole ring and benzamide core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and analgesic responses. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(3-phenyl-1,2-isoxazol-5-yl)benzamide
  • 4-methoxy-N-(3-phenyl-1,2-thiazol-5-yl)benzamide
  • 4-methoxy-N-(3-phenyl-1,2-pyrazol-5-yl)benzamide

Uniqueness

4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is unique due to the presence of the oxazole ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it distinct from similar compounds with different heterocyclic rings.

Properties

CAS No.

62096-74-6

Molecular Formula

C17H14N2O3

Molecular Weight

294.3 g/mol

IUPAC Name

4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C17H14N2O3/c1-21-14-9-7-13(8-10-14)17(20)18-16-11-15(19-22-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,20)

InChI Key

JMYZCWGLUMRFJS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.